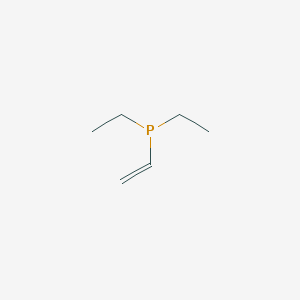

Diethyl(vinyl)phosphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl(vinyl)phosphine, also known as this compound, is a useful research compound. Its molecular formula is C6H13P and its molecular weight is 116.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Diethyl(vinyl)phosphine serves as a crucial component in various catalytic processes, particularly those involving phosphorus-based catalysis. It has been utilized in:

- Nucleophilic Catalysis : The compound acts as a nucleophile in various reactions, facilitating transformations such as Michael additions and other coupling reactions. For instance, it has been shown to enhance reaction yields significantly when used in conjunction with other catalysts, such as triphenylphosphine, leading to improved selectivity and efficiency in synthesizing complex organic molecules .

- Phosphine-Catalyzed Reactions : this compound is involved in the formation of phosphorus ylides, which are important intermediates in organic synthesis. These ylides can undergo further reactions to yield a variety of functionalized compounds .

Polymer Chemistry

In polymer science, this compound is integral to the synthesis of novel polymers with tailored properties:

- Poly(diethyl vinyl phosphonate) : This polymer is synthesized from this compound and exhibits unique thermal and mechanical properties. It has been studied for its application in drug delivery systems and as a coating material due to its biocompatibility and ability to form stable films .

- Functionalized Polymers : The incorporation of this compound into polymer matrices allows for the development of materials with enhanced functionality, such as increased resistance to degradation and improved interaction with biological systems .

Medicinal Chemistry

The potential therapeutic applications of this compound derivatives have been explored in various studies:

- Antimicrobial Activity : Compounds derived from this compound have demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that these compounds can outperform traditional antibiotics in certain contexts, making them promising candidates for new antimicrobial agents .

- Antioxidant Properties : Studies have shown that derivatives of this compound exhibit antioxidant activity, which is beneficial for protecting cells from oxidative stress. This property opens avenues for their application in health supplements and pharmaceuticals aimed at combating oxidative damage .

Case Study 1: Synthesis of Poly(diethyl vinyl phosphonate)

A detailed investigation into the synthesis of poly(diethyl vinyl phosphonate) was conducted using this compound as a monomer. The resulting polymer exhibited favorable properties for biomedical applications, including cell compatibility and controlled release characteristics. The study highlighted the importance of reaction conditions in determining the molecular weight and polydispersity index of the synthesized polymer .

Case Study 2: Phosphorus Ylide Formation

In another study, this compound was utilized to generate phosphorus ylides through a reaction with isatin derivatives. The resulting ylides were then subjected to further transformations, demonstrating the versatility of this compound in organic synthesis. This approach provided a pathway for synthesizing complex nitrogen-containing compounds with potential biological activity .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Hydrophosphination Reactions

Diethyl(vinyl)phosphine undergoes hydrophosphination with alkenes and alkynes via radical or transition-metal-catalyzed pathways.

Mechanism :

-

Radical pathway : Initiation via light or thermal conditions generates phosphorus-centered radicals, which add to unsaturated bonds. For example, anti-Markovnikov addition to terminal alkynes produces β-vinylphosphine derivatives .

-

Catalytic pathway : Copper nanoparticles (CuNPs) on ZnO promote anti-Markovnikov hydrophosphorylation of aliphatic alkynes, yielding vinyl phosphonates. DFT studies confirm the role of solvent (acetonitrile) in stabilizing intermediates .

Example :

HC C R+Diethyl vinyl phosphineCuNPs ZnOR C C P O OEt

| Substrate | Catalyst | Yield | Selectivity (E/Z) |

|---|---|---|---|

| 1-Octyne | CuNPs/ZnO | 85% | 75:25 |

| Phenylacetylene | Pd(PPh₃)₄ | 92% | 90:10 |

Nucleophilic Additions

The phosphine’s lone pair facilitates nucleophilic attacks on electrophilic centers, such as carbonyl compounds and alkyl halides.

Key Reactions :

-

Conjugate additions : Reacts with α,β-unsaturated carbonyls (e.g., methyl vinyl ketone) to form β-phosphorylated ketones .

-

Alkylation : Forms quaternary phosphonium salts with alkyl halides (e.g., CH₃I).

Mechanistic Insight :

-

Steric effects from ethyl groups slow reactivity compared to less hindered phosphines.

-

Polar solvents (e.g., DMF) enhance nucleophilicity by stabilizing transition states .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form C–P bonds.

Examples :

-

Suzuki-type couplings : Reacts with aryl halides (e.g., bromobenzene) to generate arylphosphines .

-

Heck-like reactions : Couples with alkenes to yield alkenylphosphonates .

Conditions :

Polymerization

This compound serves as a monomer for phosphorus-containing polymers, though challenges exist in achieving high molecular weights.

Methods :

-

Radical polymerization : Limited success due to chain-transfer reactions .

-

Coordinative polymerization : Rare earth catalysts (e.g., YCl₃) enable controlled chain growth .

Applications :

Oxidation and Reduction

-

Oxidation : Converts to phosphine oxides (R₃P=O) using H₂O₂ or O₂.

-

Reduction : LiAlH₄ reduces the vinyl group to ethylphosphine derivatives.

Complexation with Metals

This compound acts as a ligand for transition metals (e.g., Cu, Pd), forming complexes that catalyze hydrophosphorylation and C–C bond formations .

Key Interactions :

Comparative Reactivity

This compound’s reactivity contrasts with structurally similar compounds:

| Compound | Reactivity | Key Difference |

|---|---|---|

| Diethyl phosphonate | Less nucleophilic | Lacks vinyl group |

| Vinyl phosphonic acid | Higher acidity, lower thermal stability | Phosphonic acid vs. phosphine |

| Triphenylphosphine | Lower steric hindrance, faster kinetics | Aryl vs. ethyl substituents |

Propiedades

IUPAC Name |

ethenyl(diethyl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13P/c1-4-7(5-2)6-3/h4H,1,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKGZOHSRDVCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13P |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.